molecular formula C10H11NO3 B8520689 N-(2-Formyl-4-methoxyphenyl)acetamide

N-(2-Formyl-4-methoxyphenyl)acetamide

Cat. No.: B8520689
M. Wt: 193.20 g/mol
InChI Key: VYKJLZNNMBOECK-UHFFFAOYSA-N
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Description

N-(2-Formyl-4-methoxyphenyl)acetamide is an aromatic acetamide derivative characterized by a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 4-position of the phenyl ring.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(2-formyl-4-methoxyphenyl)acetamide

InChI

InChI=1S/C10H11NO3/c1-7(13)11-10-4-3-9(14-2)5-8(10)6-12/h3-6H,1-2H3,(H,11,13)

InChI Key

VYKJLZNNMBOECK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Group Variations

Table 1: Key Structural Differences and Functional Groups
Compound Name Substituents/Functional Groups Key Structural Features Evidence Source
N-(2-Formyl-4-methoxyphenyl)acetamide 2-formyl, 4-methoxy Formyl (electron-withdrawing), methoxy -
2-Azido-N-(4-methoxyphenyl)acetamide 2-azido (-N₃), 4-methoxy Azido (reactive group), methoxy
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-ethoxy, 4-formyl-2-methoxy phenoxy Ethoxy (lipophilic), formyl, methoxy
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-formyl-2-methoxy phenoxy, 4-nitro Nitro (electron-withdrawing), formyl
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-aminophenyl sulfanyl (-S-), 4-methoxy Sulfanyl (H-bonding), amino, methoxy

Key Observations :

  • Formyl vs.
  • Ethoxy vs.
  • Nitro Substituents: The nitro group in 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide enhances electrophilic reactivity, making it more suitable for aromatic substitution reactions.

Key Findings :

  • Methoxyphenyl acetamides with heterocyclic sulfonyl groups (e.g., pyrrolidinyl, piperidinyl) show potent anti-cancer activity across multiple cell lines .
  • The presence of amino groups (e.g., ) may enhance interactions with biological targets through hydrogen bonding or ionic interactions.

Physicochemical Properties

  • Lipophilicity: Ethoxy and methoxy groups increase logP values, improving lipid solubility. For example, N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is more lipophilic than methoxy-only analogues.
  • Solubility: Nitro groups () reduce aqueous solubility due to their electron-withdrawing nature, whereas amino groups () may improve solubility in acidic environments.
  • Stability : Formyl groups are prone to oxidation, requiring stabilization in formulations, whereas azido groups may decompose under UV light .

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